![molecular formula C13H16ClF2NO2 B8121424 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)
3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a difluoropiperidine ring, which is a fluorinated derivative of piperidine, and a benzoic acid moiety, making it a valuable candidate for further study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of 4,4-Difluoropiperidine: : This can be achieved through the fluorination of piperidine using appropriate fluorinating agents.
Introduction of the Benzoic Acid Moiety: : The benzoic acid component is introduced through a reaction with a suitable benzene derivative, often using a Friedel-Crafts acylation reaction.
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, which is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.
Reduction: : The difluoropiperidine ring can be reduced to produce piperidine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the fluorine atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Benzene dicarboxylic acids.
Reduction: : Piperidine derivatives.
Substitution: : Fluorinated piperidine derivatives.
科学的研究の応用
3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: : The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: : It can be used in the production of advanced materials and polymers.
作用機序
The mechanism by which 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also play a role in binding to biological targets, influencing various biochemical pathways.
類似化合物との比較
3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties. Similar compounds include:
3-(Piperidin-1-yl)methylbenzoic acid: : Lacks fluorination, leading to different reactivity and biological activity.
3-(4,4-Difluoropiperidin-1-yl)propan-1-amine: : Similar structure but lacks the benzoic acid moiety, resulting in different applications.
特性
IUPAC Name |
3-[(4,4-difluoropiperidin-1-yl)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)4-6-16(7-5-13)9-10-2-1-3-11(8-10)12(17)18;/h1-3,8H,4-7,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYBBFPTQDVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
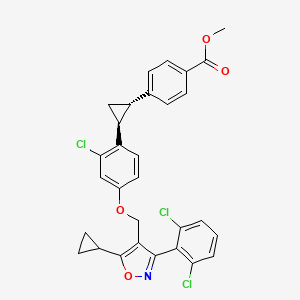
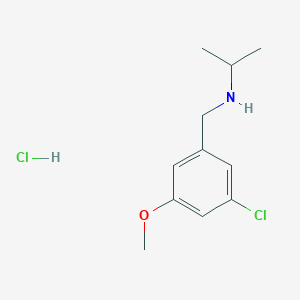
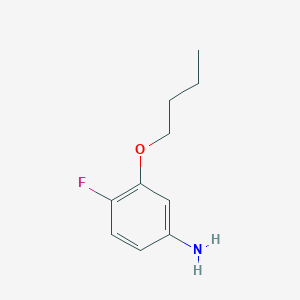
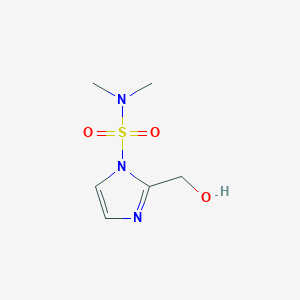
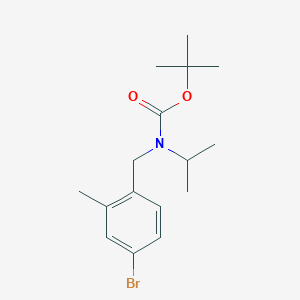
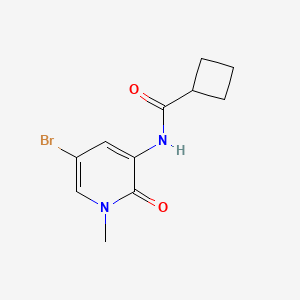
![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)
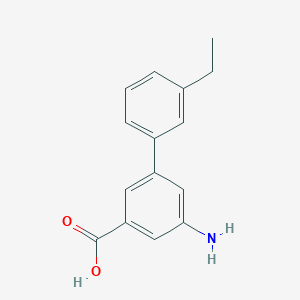
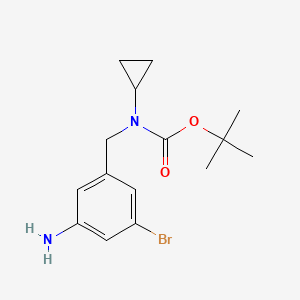
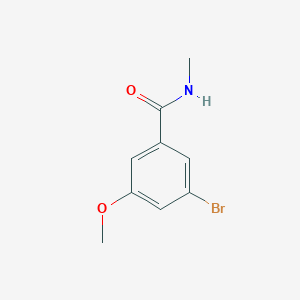
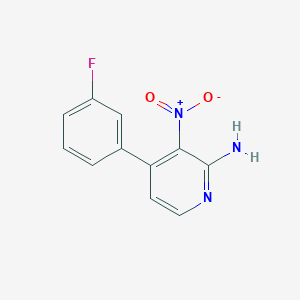
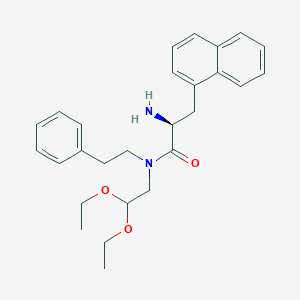
![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
